N-(3-Hydroxypentyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Description
N-(3-Hydroxypentyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C13H19NO5S and its molecular weight is 301.36. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
It is known that its parent compound, JWH-018, and its metabolites retain affinity towards CB1 receptors in the central nervous system . The N-(3-Hydroxypentyl) metabolite of JWH-018 has been shown to be toxic for human embryonic kidney (HEK283T) and human neuroblastoma (SH-SY5Y) cell lines .
Cellular Effects
In cellular studies, N-(3-Hydroxypentyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to cause a significant decrease in cell viability at concentrations of 25µM or higher . This effect was observed in both HEK293T and SH-SY5Y cell lines . The compound did not cause a significant decrease in cell viability in SH-SY5Y cells with 24-hour exposure .
Molecular Mechanism
It is known that its parent compound, JWH-018, and its metabolites retain efficacy at the CB1 receptor . The potency of JWH-018 was found to be approximately 3000-fold greater at CB1 as compared to the acid metabolite .
Temporal Effects in Laboratory Settings
It is known that its parent compound, JWH-018, is rapidly metabolized by human liver microsomes in the presence and absence of NADPH .
Metabolic Pathways
It is known that its parent compound, JWH-018, is primarily metabolized by hepatic enzymes producing JWH-018 carboxylic acid .
Properties
IUPAC Name |
N-(3-hydroxypentyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-2-10(15)5-6-14-20(16,17)11-3-4-12-13(9-11)19-8-7-18-12/h3-4,9-10,14-15H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGLJWNQGIUVLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.